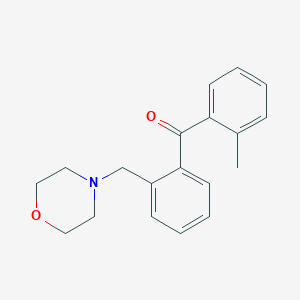

2-Methyl-2'-morpholinomethyl benzophenone

Description

Historical Context and Evolution of Benzophenone (B1666685) Chemistry in Organic Synthesis

Benzophenone, with the chemical formula (C₆H₅)₂CO, is one of the simplest diaryl ketones and has been a subject of chemical study for over a century. Its synthesis can be achieved through various methods, including the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. Historically, benzophenone chemistry has been integral to the development of photochemistry, where it is widely used as a photosensitizer. guidechem.com

In organic synthesis, the benzophenone scaffold serves as a versatile building block. nih.gov Its carbonyl group can undergo a wide range of reactions, including reduction, oxidation, and addition reactions, allowing for the construction of complex molecular architectures. The phenyl rings can also be functionalized, providing further opportunities for structural diversification. Over the years, the evolution of benzophenone chemistry has expanded its applications into materials science, polymer chemistry, and most notably, medicinal chemistry, where it is a recurring motif in various therapeutic agents. nih.gov

Foundational Principles and Diverse Roles of the Morpholine (B109124) Heterocycle in Chemical Architecture

The morpholine moiety is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic profiles. nih.gov The ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. nih.gov Furthermore, the morpholine ring is a versatile synthetic handle, allowing for the straightforward introduction of this beneficial group into a wide array of molecular frameworks. sigmaaldrich.com Its presence in numerous approved drugs is a testament to its significant role in modern medicinal chemistry.

Strategic Placement of 2-Methyl-2'-morpholinomethyl Benzophenone within the Landscape of Benzophenone-Morpholine Conjugates

This compound, with the CAS number 898749-87-6, molecular formula C₁₉H₂₁NO₂, and a molecular weight of 295.38 g/mol , is a specific example of a benzophenone-morpholine conjugate. chemcd.com In this molecule, the morpholine ring is attached to one of the phenyl rings of the benzophenone scaffold via a methylene (B1212753) linker at the ortho position, while a methyl group is substituted at the ortho position of the other phenyl ring.

The synthesis of such conjugates often involves multi-step reaction sequences. nih.gov While specific synthesis details for this compound are not extensively documented in publicly available literature, general synthetic strategies for similar compounds often involve the reaction of a suitably functionalized benzophenone precursor with morpholine.

The structural arrangement of this compound is significant. The ortho-substitution on both phenyl rings can induce conformational constraints, influencing the molecule's three-dimensional shape and its potential interactions with biological macromolecules. The presence of the methyl group can also impact the electronic properties and metabolic stability of the compound.

Below is a table summarizing the basic properties of the parent scaffolds and the target compound:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Benzophenone | C₁₃H₁₀O | 182.22 | Diaryl ketone, photosensitizer, synthetic building block |

| Morpholine | C₄H₉NO | 87.12 | Heterocycle with ether and amine, improves physicochemical properties |

| This compound | C₁₉H₂₁NO₂ | 295.38 | Conjugate of benzophenone and morpholine, specific substitution pattern |

Rationale for In-Depth Academic Investigation of this compound

The academic investigation of this compound is driven by the established biological activities of related benzophenone-morpholine conjugates. Research has shown that compounds incorporating these two scaffolds can exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. nih.govnih.gov

For instance, studies on various benzophenone-N-ethyl morpholine ethers have demonstrated their potential as anti-inflammatory agents. nih.gov Similarly, certain novel morpholine-conjugated benzophenone analogues have been synthesized and evaluated for their ability to antagonize neoplastic development, with some derivatives showing significant anti-proliferative activity against cancer cell lines. nih.gov The structural features of these active compounds, such as the substitution patterns on the benzophenone rings, have been shown to be crucial for their biological effects. nih.gov

Therefore, the in-depth academic investigation of this compound is warranted to explore its potential biological activities. The specific ortho-methyl and ortho-morpholinomethyl substitution pattern may lead to unique pharmacological properties. A thorough study of this compound would involve its synthesis, structural elucidation, and comprehensive evaluation of its biological effects, which could contribute to the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNOFWMNFCGNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643520 | |

| Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-87-6 | |

| Record name | Methanone, (2-methylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation Techniques for Benzophenone Morpholine Compounds

Spectroscopic Methodologies for Comprehensive Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Methyl-2'-morpholinomethyl benzophenone (B1666685), distinct signals would be expected for the aromatic protons, the methyl protons, and the protons of the morpholine (B109124) ring. The aromatic region would likely display a complex pattern of overlapping multiplets due to the protons on the two phenyl rings. The methyl group attached to the benzoyl ring would appear as a singlet, typically in the upfield region of the aromatic signals. The morpholinomethyl group would exhibit characteristic signals for the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms of the morpholine ring, as well as the methylene bridge connecting the morpholine to the benzophenone core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Methyl-2'-morpholinomethyl benzophenone would give rise to a distinct signal. Key resonances would include the carbonyl carbon of the benzophenone, which is typically found in the downfield region of the spectrum. The aromatic carbons would appear in the intermediate region, and the aliphatic carbons of the methyl and morpholinomethyl groups would be observed in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, helping to assign the complex aromatic signals and the protons within the morpholine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for the ¹H and ¹³C spectra.

A hypothetical data table summarizing the expected NMR shifts is presented below.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.0 - 8.0 | 125 - 140 |

| -CH₃ | ~2.3 | ~20 |

| -CH₂-N (morpholine) | 2.4 - 2.6 | ~54 |

| -O-CH₂- (morpholine) | 3.6 - 3.8 | ~67 |

| Benzoyl-CH₂-N | ~3.5 | ~60 |

| C=O | - | ~197 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band in the region of 1650-1670 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the benzophenone ketone group. The presence of the aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl and morpholinomethyl groups would be observed just below 3000 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would likely produce a strong band in the 1100-1150 cm⁻¹ range.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Ketone) | 1650 - 1670 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

| Aliphatic C-H | < 3000 |

| C-O-C (Ether) | 1100 - 1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₉H₂₁NO₂), the expected molecular weight is approximately 295.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 295. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. Cleavage of the benzylic C-C bond between the carbonyl group and the morpholinomethyl-substituted phenyl ring could lead to the formation of a stable benzoyl cation or a morpholinomethyl-substituted phenyl cation. Another common fragmentation pathway for morpholine-containing compounds is the cleavage of the C-N bond, leading to the loss of the morpholine ring or parts of it. The presence of the methyl group could also influence the fragmentation pattern, potentially leading to the formation of a tolyl cation.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution, X-ray crystallography offers a definitive and highly detailed three-dimensional picture of the molecule in the solid state. This technique is crucial for understanding the precise molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Optimization Techniques

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like this compound, various crystallization techniques would be explored. Slow evaporation of a solution of the compound in a suitable solvent or a mixture of solvents is a common starting point. Other methods, such as vapor diffusion, where a precipitant is slowly introduced into the solution, or cooling crystallization, where the solubility of the compound is decreased by lowering the temperature, could also be employed. The choice of solvent is critical and would be determined through screening a range of solvents with varying polarities.

Elucidation of Molecular Conformation and Intermolecular Packing

Once a suitable crystal is obtained and subjected to X-ray diffraction analysis, a detailed model of the crystal structure can be generated. This model would reveal the precise three-dimensional arrangement of the atoms in this compound. Key structural features to be determined would include the dihedral angles between the two phenyl rings of the benzophenone core, which are known to be sensitive to the steric and electronic effects of substituents. The conformation of the morpholine ring, which typically adopts a chair conformation, would also be precisely determined.

Furthermore, the analysis of the crystal packing would provide insights into the intermolecular forces that govern the solid-state assembly of the molecules. These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···π hydrogen bonds. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

A hypothetical table of crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Structure Reactivity and Structure Binding Relationship Studies of Benzophenone Morpholine Compounds

Influence of Substituent Variation on Chemical Reactivity and Stability

The chemical reactivity and stability of "2-Methyl-2'-morpholinomethyl benzophenone" are significantly influenced by the electronic and steric effects of its substituents. The benzophenone (B1666685) core, an aromatic ketone, is susceptible to nucleophilic attack at the carbonyl carbon. The reactivity of this carbonyl group is modulated by the substituents on both phenyl rings.

The ortho-methyl group on one phenyl ring exerts a notable steric effect. This bulkiness can hinder the approach of nucleophiles to the carbonyl carbon, thereby reducing its reactivity compared to unsubstituted benzophenone. acs.orgsci-hub.se Furthermore, the methyl group is weakly electron-donating through an inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon. In contrast, the morpholinomethyl group at the ortho position of the second phenyl ring introduces both steric and electronic complexities. The morpholine (B109124) ring, with its nitrogen and oxygen heteroatoms, can influence the electron density of the aromatic system. The nitrogen atom, being a Lewis base, can potentially interact with electrophiles or participate in intramolecular interactions.

To illustrate the impact of substituent positioning on reactivity, a representative data table is provided below. This table showcases typical trends in relative reaction rates for nucleophilic addition to substituted benzophenones, demonstrating the deactivating effect of steric hindrance from ortho substituents.

| Substituent | Position | Relative Rate of Nucleophilic Addition | Dominant Effect |

|---|---|---|---|

| -H | - | 1.00 | Reference |

| -CH₃ | para | 0.85 | Weakly deactivating (inductive) |

| -CH₃ | meta | 0.90 | Weakly deactivating (inductive) |

| -CH₃ | ortho | 0.25 | Strongly deactivating (steric) |

| -OCH₃ | para | 0.70 | Deactivating (resonance) |

| -NO₂ | para | 2.50 | Activating (electron-withdrawing) |

Note: The data in this table are representative and intended to illustrate general trends in reactivity based on substituent effects. Actual values for "this compound" would require experimental determination.

Conformational Analysis and its Implications for Molecular Recognition in Chemical Systems

The three-dimensional structure of "this compound" is largely dictated by the steric repulsion between the bulky ortho substituents. In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric strain. The introduction of an ortho-methyl group and an ortho-morpholinomethyl group significantly enhances this steric hindrance. nih.govcambridgemedchemconsulting.com This forces the phenyl rings into a more pronounced non-planar conformation relative to each other and to the carbonyl bridge. mdpi.com

This twisted conformation has profound implications for molecular recognition in non-biological chemical systems. The non-planar arrangement creates a chiral environment around the carbonyl group, which could lead to stereoselective interactions with other chiral molecules. The specific dihedral angles between the phenyl rings and the orientation of the morpholine group define a unique molecular cleft that can selectively bind guest molecules with complementary shapes and electronic properties.

Computational modeling studies on ortho-substituted benzophenones have shown that the energy barrier to rotation around the phenyl-carbonyl bonds is significant, suggesting that the molecule exists in a relatively rigid conformation at room temperature. researchgate.net This conformational rigidity is a key factor in pre-organizing the molecule for specific binding events, reducing the entropic penalty of complex formation.

Below is a data table summarizing typical dihedral angles observed in the crystal structures of ortho-substituted benzophenone derivatives. These values highlight the extent of conformational distortion induced by steric hindrance.

| Compound | Ortho Substituent(s) | Phenyl Ring 1 Dihedral Angle (°) | Phenyl Ring 2 Dihedral Angle (°) |

|---|---|---|---|

| Benzophenone | -H, -H | ~30 | ~30 |

| 2-Methylbenzophenone (B1664564) | -CH₃, -H | ~45 | ~35 |

| 2,2'-Dimethylbenzophenone | -CH₃, -CH₃ | ~55 | ~55 |

| 2-Amino-2',5-dichlorobenzophenone | -NH₂, -Cl | Large ring twist of 83.72 (6)° |

Note: The dihedral angles presented are typical values from crystallographic data of related compounds and serve to illustrate conformational trends. The exact conformation of "this compound" would need to be determined experimentally or through detailed computational analysis.

Exploration of Intermolecular Interactions and Binding Profiles in Non-Biological Contexts

In non-biological chemical systems, "this compound" can engage in a variety of intermolecular interactions that dictate its binding profile. These interactions are primarily driven by the functional groups present in the molecule: the aromatic rings, the carbonyl group, and the morpholine moiety.

The morpholine group in "this compound" is a key player in forming hydrogen bonds. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, although its basicity is lower than that of a simple tertiary amine due to the electron-withdrawing effect of the adjacent oxygen atom. The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor. The carbonyl oxygen of the benzophenone core is another prominent hydrogen bond acceptor site.

These hydrogen bond acceptor capabilities allow the molecule to form complexes with hydrogen bond donors such as phenols, carboxylic acids, and other protic molecules. The strength and geometry of these hydrogen bonds will depend on the acidity of the donor and the steric accessibility of the acceptor sites on the benzophenone derivative. In the solid state, these interactions can lead to the formation of well-defined supramolecular architectures.

The following table provides representative hydrogen bond distances and energies for interactions involving morpholine and carbonyl acceptors with common hydrogen bond donors.

| Acceptor Group | Donor Molecule | Typical H-Bond Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|

| Morpholine Nitrogen | Phenol | 2.7 - 2.9 | -4 to -6 |

| Morpholine Oxygen | Water | 2.8 - 3.0 | -3 to -5 |

| Carbonyl Oxygen | Methanol | 2.8 - 3.1 | -3 to -5 |

| Morpholine Nitrogen | Carboxylic Acid | 2.6 - 2.8 | -6 to -8 |

Note: This data is illustrative and based on typical values for similar functional groups found in the literature. The actual parameters for "this compound" may vary.

The two phenyl rings of the benzophenone core are capable of engaging in π-stacking interactions with other aromatic systems. These interactions are a result of attractive non-covalent forces between the electron clouds of the aromatic rings. The strength of π-stacking is influenced by the electronic nature of the substituents on the rings. Studies have shown that the presence of an ortho-methyl group can lead to stronger π-π stacking interactions compared to a para-methyl group. cambridgemedchemconsulting.com The non-planar conformation of "this compound" will likely favor displaced or T-shaped π-stacking arrangements over a face-to-face configuration.

Van der Waals forces, which are ubiquitous intermolecular attractions, also play a crucial role in the binding profile of this molecule. The large surface area of the molecule, contributed by the two phenyl rings and the morpholinomethyl group, allows for significant van der Waals interactions with other molecules. These forces are particularly important in non-polar environments where other types of interactions are less favorable. The specific shape of the molecule, as determined by its conformation, will dictate the complementarity of van der Waals surfaces in a host-guest complex.

The table below provides typical distances and energies for π-stacking interactions between substituted aromatic rings.

| Interacting Rings | Stacking Geometry | Typical Interplanar Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|---|

| Benzene-Benzene | Parallel-displaced | 3.4 - 3.8 | -2 to -3 |

| Toluene-Benzene | Parallel-displaced | 3.5 - 3.9 | -2.5 to -3.5 |

| Benzene-Hexafluorobenzene | Face-to-face | 3.3 - 3.6 | -4 to -5 |

| o-Xylene-Benzene | Parallel-displaced | 3.6 - 4.0 | -3 to -4 |

Note: The values in this table are representative of π-stacking interactions and are influenced by the specific substituents and environment.

Mechanistic Investigations in the Chemistry of 2 Methyl 2 Morpholinomethyl Benzophenone

Elucidation of Reaction Mechanisms in the Synthesis of 2-Methyl-2'-morpholinomethyl Benzophenone (B1666685) and its Derivatives

The synthesis of α-amino ketones, including structures like 2-Methyl-2'-morpholinomethyl benzophenone, often involves multi-step pathways where understanding the reaction mechanism is crucial for optimizing yield and purity. While specific literature detailing the synthesis of this exact molecule is limited, plausible mechanistic pathways can be elucidated from established organic reactions.

A probable synthetic route for aminomethylated benzophenones is the Mannich reaction. nih.gov This reaction facilitates the aminoalkylation of an active hydrogen atom, forming a C-C bond. nih.gov For a compound like this compound, a plausible pathway involves the reaction of 2-methylbenzophenone (B1664564) with formaldehyde (B43269) and morpholine (B109124).

The reaction is typically initiated by the formation of an iminium ion from the secondary amine (morpholine) and formaldehyde. This electrophilic species then reacts with the nucleophile, which in this case would be the aromatic ring of 2-methylbenzophenone.

Plausible Mannich Reaction Pathway:

Formation of the Iminium Ion: Morpholine, a secondary amine, reacts with formaldehyde to form a hydroxylmethyl intermediate, which readily dehydrates under reaction conditions to yield the electrophilic N,N-disubstituted iminium salt (morpholin-4-ylmethaniminium).

Electrophilic Aromatic Substitution: The 2-methylbenzophenone molecule acts as the nucleophile. The electron-rich phenyl ring attacks the iminium ion. The substitution pattern on the benzophenone rings is directed by existing substituents. The carbonyl group is deactivating, directing electrophiles to the meta-position, while the methyl group is weakly activating and ortho-, para-directing. The reaction to form the 2'- (ortho) substituted product is sterically hindered and may require specific catalysts or directing groups to achieve regioselectivity.

Re-aromatization: The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.

Alternative pathways could involve Friedel-Crafts acylation using pre-functionalized precursors or nucleophilic substitution on a halogenated benzophenone derivative.

Understanding the intermediates and transition states provides insight into the reaction kinetics and potential side reactions.

Key Intermediates:

Morpholin-4-ylmethanol: The initial adduct formed between morpholine and formaldehyde.

Morpholin-4-ylmethaniminium Ion: This highly electrophilic iminium cation is the key intermediate that enables the aminomethylation of the aromatic ring. Its stability and concentration are critical for the reaction rate.

Sigma Complex (Wheland Intermediate): A resonance-stabilized carbocation formed during the electrophilic attack of the iminium ion on the benzophenone ring. The stability of this intermediate influences the regioselectivity of the reaction.

| Intermediate/Transition State | Description | Role in Mechanism |

| Iminium Ion | An electrophilic cation with the general structure [R₂N=CH₂]⁺. | The key electrophile that attacks the aromatic ring. |

| Sigma Complex | A resonance-stabilized cyclohexadienyl cation. | The intermediate formed after the electrophilic attack, preceding re-aromatization. |

| Rate-Determining Transition State | The energy maximum corresponding to the attack of the nucleophile (benzophenone) on the electrophile (iminium ion). | Determines the overall reaction rate. |

Role of the Benzophenone Moiety in Photochemical Processes (General Chemical Mechanisms)

Benzophenone and its derivatives are widely utilized as photoinitiators in UV-curable systems for free radical polymerization. researchgate.net The benzophenone moiety within this compound is the primary chromophore responsible for absorbing UV radiation and initiating polymerization.

The molecule this compound functions as a Type II photoinitiator. nbinno.com However, due to the α-amino group, it can also exhibit Type I characteristics.

Type II Mechanism (Hydrogen Abstraction): This is the classic mechanism for benzophenone itself. nbinno.com

UV Absorption and Excitation: Upon absorption of UV light (typically in the 300-350 nm range), the benzophenone moiety transitions from its ground state (S₀) to an excited singlet state (S₁). nbinno.com

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). nbinno.com

Hydrogen Abstraction: In its highly reactive triplet state, the benzophenone moiety abstracts a hydrogen atom from a suitable donor. nih.gov In this molecule, the co-initiator is intramolecular: the morpholine group. Specifically, a hydrogen atom is abstracted from the carbon atom adjacent (alpha) to the morpholine nitrogen. nih.govresearchgate.net

Radical Generation: This hydrogen abstraction event generates two radicals: a ketyl radical on the benzophenone moiety and an α-amino alkyl radical. researchgate.net The α-amino alkyl radical is the primary species that initiates the polymerization of monomers like acrylates. semanticscholar.org

Type I Mechanism (α-Cleavage): Many α-amino ketone photoinitiators can also undergo a Type I cleavage reaction. acs.org Following UV absorption and excitation, the bond between the carbonyl group and the adjacent carbon atom bearing the amino group can cleave directly. This homolytic cleavage generates two radical fragments: a benzoyl radical and an α-amino alkyl radical. Both radicals can potentially initiate polymerization.

The presence of both the benzophenone chromophore and the α-amino moiety in a single molecule makes it a highly efficient monocomponent photoinitiator. semanticscholar.orgrsc.org

The efficiency of a photoinitiator is governed by its photophysical properties, which dictate how it absorbs and utilizes light energy.

Absorption Characteristics: The benzophenone chromophore provides strong absorption in the UVA range. nbinno.com Modifications to the benzophenone structure, such as the inclusion of methyl and morpholinomethyl groups, can cause slight shifts (either bathochromic or hypsochromic) in the maximum absorption wavelength (λmax) and affect the molar extinction coefficient (ε). acs.org

Energy States and Lifetimes:

Singlet State (S₁): This state is very short-lived, typically on the order of picoseconds to nanoseconds.

Triplet State (T₁): This state is significantly longer-lived (microseconds to milliseconds), which allows sufficient time for diffusional encounters and bimolecular reactions like hydrogen abstraction. nih.gov The high efficiency of intersystem crossing from S₁ to T₁ is a key feature of benzophenone photochemistry.

Energy transfer can occur if other molecules are present in the system. The excited triplet benzophenone can transfer its energy to a suitable acceptor molecule, a process known as photosensitization. However, in this intramolecular system, the primary deactivation pathway for the triplet state is the hydrogen abstraction reaction.

| Property | Typical Value/Characteristic for Benzophenone Derivatives | Significance |

| λmax | ~300 - 350 nm | Determines the required wavelength of UV light for activation. nbinno.com |

| Molar Extinction Coefficient (ε) | High | Indicates strong light absorption efficiency. |

| Intersystem Crossing (ISC) Quantum Yield | Nearly 1.0 | Ensures highly efficient population of the reactive triplet state. nbinno.com |

| Triplet State Lifetime (τT) | Microseconds (μs) to milliseconds (ms) | Allows sufficient time for bimolecular reactions. |

| Triplet State Energy (ET) | ~69 kcal/mol | Must be high enough to abstract hydrogen from the donor (amine). |

Chemical Reactivity of the Morpholine Nitrogen in Catalytic and Non-Catalytic Transformations

In its ground state, the lone pair of electrons on the morpholine nitrogen allows it to function as a base and a nucleophile. However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar amines like piperidine (B6355638). chemicalbook.comfrontiersin.orgnih.gov

Non-Catalytic Transformations:

Basicity: The nitrogen atom can be protonated by acids to form the corresponding morpholinium salt. This basicity can influence formulation properties in applications like coatings or inks. chemicalbook.com

Nucleophilicity: The nitrogen can act as a nucleophile, reacting with various electrophiles. However, this reactivity is somewhat attenuated compared to other cyclic amines. frontiersin.orgnih.gov

Hydrogen Donor (Photochemistry): As discussed in section 5.2.1, the most critical non-catalytic role of the morpholine group in this specific molecule is as an intramolecular hydrogen donor. The C-H bonds alpha to the nitrogen are weakened and are susceptible to abstraction by the excited benzophenone triplet, which is the key step in radical generation. nih.gov

Catalytic Transformations: While morpholine itself is used as a building block for organocatalysts, the tertiary amine within the this compound structure is less likely to be the primary catalytic center in most transformations. nih.gov However, its basicity could allow it to act as a general base catalyst or a proton shuttle in certain reactions. In coordination chemistry, the nitrogen and potentially the ether oxygen could act as ligands for metal centers, potentially enabling the molecule to participate in metal-catalyzed processes. The primary role of the morpholine group, however, remains linked to its function in the photochemical initiation process.

Amine-Catalyzed Reactions

The role of the morpholine moiety in this compound as a potential amine catalyst is primarily associated with the availability of the lone pair of electrons on the nitrogen atom. In principle, this tertiary amine could participate in catalytic cycles, for instance, through the formation of enamines or iminium ions. However, the catalytic efficacy of morpholine and its derivatives in such reactions is generally considered to be modest compared to other cyclic amines like pyrrolidine (B122466) or piperidine.

Several factors contribute to the attenuated catalytic activity of the morpholine ring. The presence of the oxygen atom in the ring exerts an electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom. This reduction in basicity and nucleophilicity makes the initial nucleophilic attack on a carbonyl substrate, a key step in many amine-catalyzed reactions, less favorable. nih.gov

Furthermore, the conformational characteristics of the morpholine ring can influence its catalytic potential. Studies on morpholine-enamines have indicated that a pronounced pyramidalization of the nitrogen atom can lead to poor reactivity. nih.gov This stereoelectronic effect hinders the optimal orbital overlap required for efficient catalysis.

In the specific case of this compound, the nitrogen is part of a tertiary amine, N-substituted with a benzyl (B1604629) group attached to the benzophenone core. While this substitution pattern is common in many applications, it does not inherently overcome the electronic and steric limitations of the morpholine ring in the context of catalysis. Research on morpholine-based organocatalysts has often focused on more complex derivatives designed to enhance their catalytic performance, which are structurally distinct from the compound . nih.gov

Therefore, while the morpholine nitrogen in this compound possesses a lone pair and could theoretically engage in amine catalysis, its inherent electronic properties and steric environment suggest it would not be a highly efficient catalyst for reactions proceeding through enamine or iminium ion intermediates.

Nucleophilic Reactivity and Protonation Equilibria

The nucleophilic character of this compound is centered on the tertiary amine nitrogen of the morpholine ring. The nucleophilicity of this nitrogen is a critical factor in its chemical behavior and potential reactions. The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces the nucleophilicity of the nitrogen compared to analogous piperidine derivatives.

The substitution on the nitrogen also plays a role. The 2'-methylbenzoyl group is attached via a methylene (B1212753) bridge, creating an N-benzyl-like substitution. This substituent does not significantly alter the electronic nature of the nitrogen through resonance but does contribute to the steric bulk around the nitrogen, which can influence its ability to act as a nucleophile.

Protonation Equilibria

The basicity of the morpholine nitrogen determines its protonation state at a given pH. The equilibrium for the protonation of the amine can be represented as follows:

The pKa of the conjugate acid, the morpholinium ion, is a quantitative measure of the amine's basicity. For unsubstituted morpholine, the pKa of its conjugate acid is approximately 8.4. nih.gov Alkyl substitution on the nitrogen generally leads to a decrease in the pKa. For instance, N-methylmorpholine has a pKa of about 7.4. kyoto-u.ac.jporganicchemistrydata.org

Given that the electronic effect of the benzyl group in this compound is similar to that of a methyl group, it is reasonable to estimate that the pKa of its conjugate acid would be in a similar range.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Morpholine | ~8.4 | nih.gov |

| N-Methylmorpholine | ~7.4 | kyoto-u.ac.jporganicchemistrydata.org |

| This compound (Estimated) | ~7.4 |

This estimated pKa value indicates that at physiological pH (~7.4), this compound would exist as a mixture of its protonated and unprotonated forms. In more acidic environments, the protonated form would predominate, rendering the nitrogen non-nucleophilic. Conversely, under basic conditions, the free amine form would be the major species, and it could participate in nucleophilic reactions.

Computational and Theoretical Chemistry Approaches for Benzophenone Morpholine Systems

Molecular Modeling and Simulation Techniques for Structural Analysis

Molecular modeling and simulation are essential for analyzing the three-dimensional structure and dynamic behavior of 2-Methyl-2'-morpholinomethyl benzophenone (B1666685).

The conformational flexibility of 2-Methyl-2'-morpholinomethyl benzophenone, arising from the rotatable bonds connecting the benzophenone and morpholine (B109124) moieties, can be systematically explored using conformational sampling techniques. Methods such as systematic or stochastic searches can identify various low-energy conformations. The resulting energy landscape reveals the relative stability of different spatial arrangements of the molecule. For a molecule with multiple rotatable bonds, the energy landscape can be complex, with several local minima corresponding to stable conformers. Understanding this landscape is crucial as the biological activity and physical properties of the molecule are often dependent on its preferred conformation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the ground-state electronic properties of molecules. nih.gov For this compound, DFT can be employed to optimize the molecular geometry, calculate the distribution of electron density, and determine molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Properties for a Benzophenone-Morpholine System

| Property | Description |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. |

| Electron Density | The probability of finding an electron at a particular point in space. |

| HOMO Energy | The energy of the highest occupied molecular orbital. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |

This table is illustrative and the values would need to be calculated specifically for this compound.

Ab initio methods, which are based on first principles without the use of empirical parameters, can be used to study the excited states and reaction pathways of this compound. nih.gov Techniques such as Time-Dependent DFT (TD-DFT) or more advanced methods like Configuration Interaction (CI) can predict the electronic absorption spectrum by calculating the energies of excited states. Furthermore, ab initio methods can be used to map out the potential energy surface for a chemical reaction, identifying transition states and calculating activation energies, which is crucial for understanding reaction mechanisms.

In Silico Docking Studies for Chemical Interaction Profiling (Non-Biological Receptors)

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com In the context of this compound, docking studies can be performed against non-biological receptors, such as synthetic polymers, nanoparticles, or other materials, to profile its chemical interaction capabilities.

These studies can identify potential binding sites and modes of interaction, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The results of docking studies are often scored based on the predicted binding affinity, providing a rank-ordering of different binding poses. This information can be valuable in materials science for designing novel functional materials or in understanding the interactions of the compound with various surfaces.

Prediction of Ligand-Receptor (Non-Biological) Binding Modes

Predicting the binding mode of a ligand with a non-biological receptor is a primary goal of computational chemistry in supramolecular science. This involves determining the geometry of the host-guest complex and the affinity of the ligand for the receptor.

Molecular Docking: This technique is widely used to predict the preferred orientation of a ligand when bound to a receptor. For the this compound system, docking simulations could be employed to explore its binding with various non-biological hosts, such as cyclodextrins or calixarenes. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity. The scoring function typically considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor interaction. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the time-dependent behavior of the complex, including conformational changes and the role of solvent molecules. mdpi.comnih.gov For this compound, an MD simulation could reveal the stability of a predicted docked pose and provide insights into the flexibility of both the ligand and the receptor upon binding. nih.gov Furthermore, advanced techniques like umbrella sampling or metadynamics can be used in conjunction with MD to calculate the binding free energy, offering a more accurate prediction of binding affinity. nih.gov

Quantum Mechanics (QM) Based Methods: For higher accuracy, quantum mechanical calculations can be employed. numberanalytics.com Semi-empirical QM methods, such as PM6-DH+, combined with a continuum solvation model like COSMO, have been successfully used to calculate host-guest binding affinities. acs.orgnih.gov These methods provide a more accurate description of the electronic effects that influence binding, which can be particularly important for systems involving aromatic rings like the benzophenone core. acs.orgnih.gov

The table below illustrates hypothetical results from a computational study predicting the binding energy of this compound with different non-biological receptors using various methods.

| Receptor | Computational Method | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| β-Cyclodextrin | Molecular Docking | -5.8 | Hydrophobic interaction of the methyl-benzophenone moiety within the cyclodextrin (B1172386) cavity. |

| β-Cyclodextrin | MD with MM/GBSA | -7.2 | Stable inclusion of the benzophenone group, with the morpholinomethyl side chain interacting with the solvent. |

| Calix numberanalytics.comarene | DFT (B3LYP/6-31G*) | -10.5 | π-π stacking between the benzophenone rings and the aromatic walls of the calixarene. |

| Graphene Surface | MD Simulation | -15.3 | van der Waals interactions and π-π stacking between the benzophenone moiety and the graphene sheet. |

This table contains hypothetical data for illustrative purposes.

Characterization of Potential Chemical Binding Sites

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a valuable tool for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial in supramolecular systems. numberanalytics.com For a complex of this compound with a host molecule, an NCI plot would reveal the regions of space where these stabilizing interactions occur.

Energy Decomposition Analysis (EDA): EDA is a quantum chemical method that breaks down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. numberanalytics.com This allows for a quantitative understanding of the driving forces behind the binding. For instance, EDA could be used to determine whether the binding of this compound to a particular surface is dominated by dispersion forces (indicative of hydrophobic interactions) or electrostatic interactions.

Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic structure of the ligand-receptor complex. acs.org By analyzing the molecular orbitals and electron density distribution, one can understand how the electronic properties of both the ligand and the receptor are perturbed upon binding. This can be particularly insightful for benzophenone-containing systems, where charge transfer interactions may play a role.

The following table summarizes the types of chemical interactions that could be characterized for a hypothetical complex of this compound with a non-biological receptor.

| Interaction Type | Contributing Groups (Ligand) | Contributing Groups (Receptor) | Computational Characterization Method |

| Hydrogen Bonding | Morpholine oxygen/nitrogen | Hydroxyl or amide groups | NCI plot, Atoms in Molecules (AIM) theory |

| π-π Stacking | Benzophenone aromatic rings | Aromatic surfaces (e.g., calixarene) | NCI plot, EDA |

| Hydrophobic Interactions | Methyl group, phenyl rings | Aliphatic chains, hydrophobic cavity | MD simulation, Solvent Accessible Surface Area (SASA) calculation |

| van der Waals Forces | Entire molecule | Entire receptor | EDA, MM/GBSA |

| Cation-π Interactions | Protonated morpholine nitrogen | Aromatic rings of the receptor | EDA, Molecular Electrostatic Potential (MEP) map |

This table is illustrative and lists potential interactions and methods.

Through these computational and theoretical approaches, a detailed understanding of the non-biological binding behavior of this compound can be achieved, guiding the design of novel host-guest systems and functional materials.

Advanced Research Applications and Future Directions in the Chemistry of 2 Methyl 2 Morpholinomethyl Benzophenone

Development of 2-Methyl-2'-morpholinomethyl Benzophenone (B1666685) as a Chemical Probe for System Investigations

The benzophenone scaffold is well-established in the field of chemical biology as a photoaffinity labeling group. nih.gov Upon exposure to ultraviolet (UV) light, the benzophenone moiety can form a covalent bond with nearby molecules, making it an invaluable tool for identifying and characterizing protein-ligand and other molecular interactions. The development of 2-Methyl-2'-morpholinomethyl benzophenone as a chemical probe would leverage these properties for various system investigations.

Bifunctional probes incorporating a benzophenone group have been designed to include additional functionalities, such as radioactive tracers or biotin (B1667282) tags, to facilitate the detection and purification of labeled biomolecules. nih.gov Following this strategy, this compound could be further modified to create sophisticated chemical probes. The morpholine (B109124) group provides a convenient handle for the attachment of reporter groups, affinity tags, or other functionalities.

Table 1: Potential Chemical Probe Applications of this compound Derivatives

| Probe Type | Potential Application | Rationale |

|---|---|---|

| Photoaffinity Probe | Identification of binding partners in biological systems. | The benzophenone core allows for UV-induced covalent cross-linking to interacting molecules. |

| Bifunctional Probe | Target identification and validation. | The morpholine moiety can be functionalized with a reporter tag (e.g., biotin, fluorophore) for detection and isolation of the target-probe complex. |

| Systems Biology Tool | Mapping protein-protein interaction networks. | Can be used to "capture" interacting proteins within a cellular context for subsequent analysis by mass spectrometry. |

The development of such probes would be instrumental in elucidating the roles of specific proteins and other biomolecules in complex biological systems.

Integration into Novel Material Science Architectures (e.g., Polymer Chemistry, Photoresponsive Materials)

In material science, benzophenone derivatives are widely utilized as photoinitiators for polymerization reactions and as cross-linking agents. rsc.org The incorporation of this compound into polymer chains or material matrices could impart photoresponsive properties, leading to the creation of novel "smart" materials.

When integrated into a polymer backbone, the benzophenone group can be activated by UV light to induce cross-linking, forming hydrogels or other networked materials. rsc.org This allows for the spatial and temporal control over the material's properties. Furthermore, the morpholine group can influence the solubility, hydrophilicity, and other physicochemical characteristics of the resulting material.

Table 2: Potential Material Science Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Polymer Chemistry | Photoinitiator for radical polymerization. | UV activation of the benzophenone moiety generates radicals that initiate polymer chain growth. |

| Photoresponsive Materials | Formation of photo-cross-linked hydrogels. | Covalent bonds are formed between polymer chains upon UV irradiation of the benzophenone groups. rsc.org |

| Surface Modification | Covalent attachment of polymers to surfaces. | The photoreactive nature of the benzophenone can be used to graft polymer films onto various substrates. |

The ability to tailor the properties of materials through the inclusion of this compound opens up possibilities for applications in areas such as controlled-release drug delivery systems, tissue engineering scaffolds, and photo-patternable surfaces.

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches for its Production

The synthesis of complex organic molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and solvents. The principles of green chemistry aim to develop more environmentally benign and efficient synthetic routes. pharmacyjournal.org

Future research in this area will likely focus on the development of novel synthetic methodologies that reduce waste, improve atom economy, and utilize safer solvents. mit.edu This could involve the use of catalytic methods, flow chemistry, or alternative energy sources like microwave irradiation to drive reactions. mdpi.com

Table 3: Potential Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Potential Application in Synthesis | Benefit |

|---|---|---|

| Catalysis | Use of transition metal or organocatalysts for key bond-forming reactions. | Increased reaction efficiency and selectivity, reducing the need for protecting groups and stoichiometric reagents. |

| Safer Solvents | Replacement of traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical CO2. mdpi.commdpi.com | Reduced environmental impact and improved process safety. |

| Energy Efficiency | Utilization of microwave-assisted synthesis or flow chemistry. mit.edumdpi.com | Faster reaction times and lower energy consumption compared to conventional heating methods. |

| Renewable Feedstocks | Sourcing of starting materials from bio-renewable resources. rsc.org | Reduced reliance on petrochemicals and a more sustainable production process. |

By embracing these green chemistry principles, the production of this compound and its derivatives can be made more sustainable and cost-effective.

Future Prospects for Rational Design and Discovery of Chemically Active Derivatives

The modular nature of the this compound structure, with its distinct benzophenone and morpholine components, makes it an attractive scaffold for the rational design of new, chemically active derivatives. Structure-activity relationship (SAR) studies on related morpholine-conjugated benzophenone analogues have demonstrated that modifications to the benzophenone rings can significantly impact biological activity. nih.gov

Computational modeling and high-throughput screening can be employed to guide the design of derivatives with enhanced properties for specific applications. For example, modifications to the substitution pattern on the aromatic rings could be used to fine-tune the photochemical properties of the benzophenone core or to introduce new biological activities.

Table 4: Strategies for Rational Design of Derivatives

| Design Strategy | Target Property | Potential Modifications |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Enhanced biological activity or selectivity. | Systematic variation of substituents on the benzophenone rings and the morpholine moiety. |

| Computational Chemistry | Optimized photochemical properties. | Quantum chemical calculations to predict the effects of substituents on the electronic transitions of the benzophenone chromophore. |

| Combinatorial Chemistry | Discovery of novel activities. | Generation of a library of derivatives with diverse functional groups for high-throughput screening. |

The rational design of derivatives based on the this compound scaffold holds significant promise for the discovery of new molecules with tailored properties for applications in medicine, materials science, and chemical biology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-2'-morpholinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodological Answer : This compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzophenone derivatives are often prepared by reacting substituted benzaldehydes with morpholine derivatives under controlled pH and temperature (e.g., 60–80°C). Solvent choice (e.g., ethanol or acetone) significantly impacts reaction efficiency due to polarity effects on intermediate stabilization . Characterization via NMR (for morpholine moiety identification) and HPLC (purity assessment) is critical .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the methyl and morpholinomethyl substituents (e.g., methyl protons at δ 2.3–2.5 ppm; morpholine protons as multiplet signals).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.

- FT-IR : To identify carbonyl (C=O) stretching (~1650 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹).

Cross-referencing with spectral libraries (e.g., MFCD codes in ) ensures accuracy .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity is assessed via:

- HPLC with UV detection (λ = 254 nm), using C18 columns and acetonitrile/water gradients.

- Melting Point Analysis : Deviation from literature values (e.g., ±2°C) indicates impurities.

- TLC with fluorescence indicators (e.g., silica gel GF254) to monitor byproducts .

Advanced Research Questions

Q. How can experimental design address contradictions in physicochemical data (e.g., solubility, diffusion coefficients) for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or measurement techniques. For example, diffusion coefficients (D) vary with solvent choice (e.g., D = 1.3 × 10⁻¹⁰ m²/s in acetone vs. 0.9 × 10⁻¹⁰ m²/s in ethanol, per Fickian modeling in ). Researchers should:

- Standardize solvent systems and temperature.

- Use dynamic light scattering (DLS) or quartz crystal microbalance (QCM) for in-situ validation .

Q. What strategies optimize the compound’s biological activity in cytotoxicity assays, and how are structure-activity relationships (SARs) analyzed?

- Methodological Answer :

- Assay Design : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and vehicle controls.

- SAR Analysis : Modify substituents (e.g., morpholine ring substitution, methyl group position) and correlate with activity trends. Computational tools (e.g., molecular docking) predict binding affinity to targets like DNA topoisomerases .

Q. How do surface interactions of this compound influence its stability in material science applications?

- Methodological Answer : Adsorption on polymers (e.g., PDMS) or indoor surfaces can alter stability. Advanced methods include:

- X-ray Photoelectron Spectroscopy (XPS) : To track surface oxidation or degradation.

- Microspectroscopic Imaging : For nanoscale reactivity mapping (e.g., interaction with ozone or UV light) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of benzophenone derivatives?

- Methodological Answer : Variations often stem from assay conditions (e.g., cell line specificity, exposure time). Mitigation strategies:

- Replicate studies across multiple cell lines and independent labs.

- Validate mechanisms via siRNA knockdown or Western blotting of apoptotic markers (e.g., caspase-3) .

Methodological Tables

| Parameter | Technique | Key Considerations | Reference |

|---|---|---|---|

| Synthetic Yield | Reflux condensation | Solvent polarity, catalyst (e.g., p-TsOH) | |

| Diffusion Coefficient | Fickian modeling | Solvent choice, temperature control | |

| Cytotoxicity (IC₅₀) | MTT assay | Cell line selection, incubation time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.